molecular formula C11H14N4O B3074038 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline CAS No. 1018648-02-6

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

Cat. No. B3074038
CAS RN: 1018648-02-6
M. Wt: 218.26 g/mol
InChI Key: WCMJODXTHHWMEV-UHFFFAOYSA-N
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Description

The compound “4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline” is a type of organic compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound is part of a class of compounds known as aralkylamines .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved through several methods . One common method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . Another method is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including the compound “this compound”, is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The presence of these heteroatoms in the ring structure contributes to the compound’s reactivity and potential bioactivity .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to a variety of products . These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxadiazole ring . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Spectral Analysis

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline and its derivatives are often synthesized for their potential biological activities. One study focused on synthesizing a series of 5-substituted 1,3,4-oxadiazole derivatives, analyzing their structures using modern spectroscopic techniques (Khalid et al., 2016).

Antimicrobial and Antioxidant Properties

Compounds derived from this compound have been found to exhibit significant antimicrobial and antioxidant properties. A study synthesized and evaluated a series of these derivatives, identifying several compounds with potent antimicrobial and hydrogen peroxide scavenging activities (Malhotra et al., 2013).

Chemical Reactivity and Structural Studies

Research has also explored the reactivity and structural transformations of similar oxadiazole derivatives. For instance, a study investigated the ring fission and C–C bond cleavage reactions of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, providing insight into the chemical behavior of these compounds (Jäger et al., 2002).

Application in Antitumor Activity

Derivatives of this compound have been studied for their potential antitumor activities. One research synthesized natural product analogs of this compound and tested them against a panel of cancer cell lines, identifying compounds with potent antitumor effects (Maftei et al., 2013).

Synthesis of Multifunctional Synthons

Another study focused on the synthesis of multifunctional synthons based on 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, investigating various chemical reactions such as acylation, oxidation, and transformations of the oxadiazole ring (Stepanov et al., 2019).

Future Directions

The future directions for research on “4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline” and similar compounds could involve further exploration of their synthesis methods, investigation of their bioactive properties, and development of new drugs based on these compounds . The oxadiazole core is seen as a promising scaffold in the design of bioactive compounds .

properties

IUPAC Name

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJODXTHHWMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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